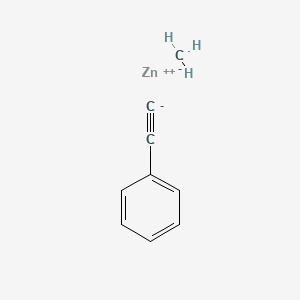
zinc;carbanide;ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;carbanide;ethynylbenzene is a complex organometallic compound that combines zinc, carbanide, and ethynylbenzene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;carbanide;ethynylbenzene typically involves the reaction of zinc with carbanide and ethynylbenzene under controlled conditions. One common method involves the use of a zinc salt, such as zinc chloride, which reacts with carbanide and ethynylbenzene in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
Zinc;carbanide;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other organometallic compounds.
Substitution: The ethynylbenzene moiety can undergo substitution reactions, where different functional groups replace the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and substituted benzene derivatives, while reduction can produce various zinc-organic compounds.
科学的研究の応用
Zinc;carbanide;ethynylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying zinc-related biochemical processes.
Medicine: Explored for its potential therapeutic applications, particularly in zinc supplementation and as a component of drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of zinc;carbanide;ethynylbenzene involves its interaction with various molecular targets and pathways. Zinc plays a crucial role as a catalytic and structural component in many biochemical processes. The carbanide and ethynylbenzene moieties contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Zinc;carbanide;phenylacetylene
- Zinc;carbanide;styrene
- Zinc;carbanide;toluene
Uniqueness
Zinc;carbanide;ethynylbenzene is unique due to the presence of the ethynylbenzene moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
128812-12-4 |
|---|---|
分子式 |
C9H8Zn |
分子量 |
181.5 g/mol |
IUPAC名 |
zinc;carbanide;ethynylbenzene |
InChI |
InChI=1S/C8H5.CH3.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H3;/q2*-1;+2 |
InChIキー |
WGFVHZRFUVTVBQ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[C-]#CC1=CC=CC=C1.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
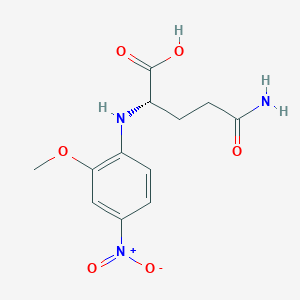
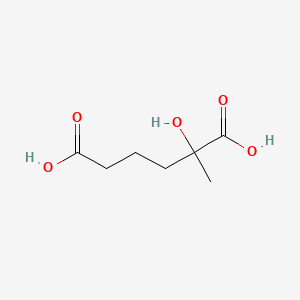
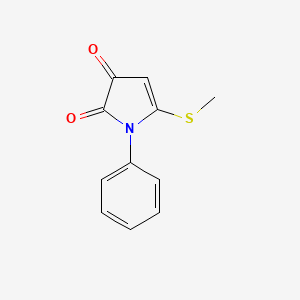
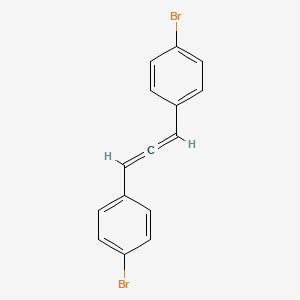

![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
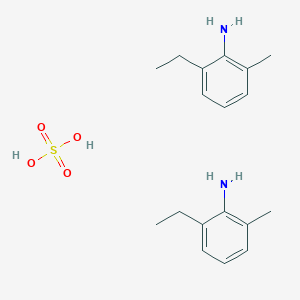
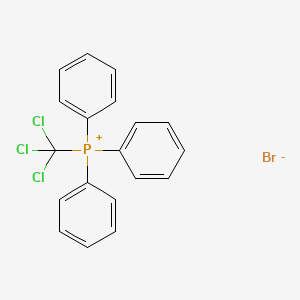
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

